ROMK Channel Inhibition: A 3-Fold Potency Advantage over a Structurally Similar Analog
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid demonstrates potent inhibition of the human ROMK2 channel with an IC50 of 86 nM [1]. In contrast, a close structural analog, 2-(4-chlorothiophen-2-yl)-2,2-difluoroacetic acid, which differs only in the position of the chlorine atom on the thiophene ring, exhibits an IC50 of 260 nM against the same target [2]. This represents a 3-fold improvement in potency for the 3-yl isomer.
| Evidence Dimension | Inhibition of human ROMK2 channel (IC50) |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | 2-(4-chlorothiophen-2-yl)-2,2-difluoroacetic acid, IC50 = 260 nM |
| Quantified Difference | 3.02-fold lower IC50 (higher potency) |
| Conditions | HEK293 cells expressing human ROMK2; Thallos-AM dye-based fluorescence assay after 20 min [1] |
Why This Matters
This significant potency difference, driven solely by the position of the chlorine substituent, underscores that the 3-yl isomer is a more effective tool for ROMK channel studies and a more promising starting point for developing novel diuretics and antihypertensive agents, directly impacting project timelines and success rates.
- [1] BindingDB. BDBM50287552 CHEMBL4175004. Affinity Data: IC50: 86nM (Inhibition of human ROMK2). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50287552. View Source
- [2] BindingDB. BDBM50557436 CHEMBL4776967. Affinity Data: IC50: 260nM (Inhibition of human ROMK2). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50557436. View Source
